1-(3-Nitropyridin-2-yl)piperidin-3-ol

Chemical Purity Procurement Specification Analytical Quality Control

1-(3-Nitropyridin-2-yl)piperidin-3-ol (CAS 939986-66-0, ≥97%) is a regiospecific heterocyclic building block combining the 3-nitro-2-pyridyl scaffold—validated for >11-fold improved urease inhibition over thiourea—with a chiral 3-hydroxypiperidine ring. The ortho-nitro group activates the pyridine for SNAr cross-coupling; the C3 hydroxyl enables enantiopure resolution and hydrogen-bonding interactions unavailable in 4-hydroxy or des-hydroxy analogs. As a fragment-sized molecule (MW 223.23), it provides distinct vectors for FBDD and ATP-competitive kinase inhibitor programs. High-purity material ensures minimal side reactions in amination and cross-coupling workflows.

Molecular Formula C10H13N3O3
Molecular Weight 223.23 g/mol
CAS No. 939986-66-0
Cat. No. B3308826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Nitropyridin-2-yl)piperidin-3-ol
CAS939986-66-0
Molecular FormulaC10H13N3O3
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=C(C=CC=N2)[N+](=O)[O-])O
InChIInChI=1S/C10H13N3O3/c14-8-3-2-6-12(7-8)10-9(13(15)16)4-1-5-11-10/h1,4-5,8,14H,2-3,6-7H2
InChIKeyFSZUZUBPJAFQOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Nitropyridin-2-yl)piperidin-3-ol (CAS 939986-66-0): Supplier-Grade Procurement & Structural Benchmarking


1-(3-Nitropyridin-2-yl)piperidin-3-ol (CAS 939986-66-0) is a heterocyclic building block that combines a 3-nitropyridine moiety with a 3-hydroxypiperidine ring. This specific substitution pattern positions the compound as a versatile intermediate for medicinal chemistry and targeted library synthesis. High‑purity material (≥98%) is available for research use, with storage recommended at 2‑8°C .

Why 1-(3-Nitropyridin-2-yl)piperidin-3-ol Cannot Be Swapped with Isomeric Nitropyridinyl‑Piperidines


The 3‑nitro‑2‑pyridyl substitution pattern is not interchangeable with the 4‑ or 5‑nitro isomers. Positional changes alter the electronic environment of the pyridine nitrogen, affecting both nucleophilic aromatic substitution reactivity and biological target engagement. In class‑level studies, 1‑(3‑nitropyridin‑2‑yl)piperazine derivatives have demonstrated low‑micromolar urease inhibition, whereas other regioisomers were either inactive or significantly less potent [1]. Moreover, the presence of a 3‑hydroxyl group on the piperidine ring introduces stereochemical and hydrogen‑bonding capabilities absent in des‑hydroxy or 4‑hydroxy analogs, which directly impacts downstream derivatization efficiency and pharmacokinetic profiles [2].

Quantitative Differentiation of 1-(3-Nitropyridin-2-yl)piperidin-3-ol Against Structurally Closest Analogs


Purity Advantage: NLT 98% vs. Industry-Standard 95% Grade

The 1‑(3‑nitropyridin‑2‑yl)piperidin‑3‑ol supplied under the MolCore MC712267 catalog is certified at NLT 98% purity. This is quantitatively superior to the 95% purity offered by alternative vendors Chemenu and Alchem Pharmtech . The difference of ≥3 absolute percentage points translates to fewer impurities, reducing the need for pre‑synthesis purification and improving reproducibility in sensitive catalytic or biological assays.

Chemical Purity Procurement Specification Analytical Quality Control

Scaffold Potency: 3‑Nitropyridin‑2‑yl Core Outperforms Thiourea in Urease Inhibition (Class‑Level Inference)

Derivatives bearing the 1‑(3‑nitropyridin‑2‑yl)piperazine core (structurally analogous to the piperidin‑3‑ol variant) exhibit urease IC₅₀ values as low as 2.0 ± 0.73 µM, compared to the standard inhibitor thiourea (IC₅₀ = 23.2 ± 11.0 µM) [1]. This represents an >11‑fold improvement in potency. The 3‑nitropyridin‑2‑yl substitution is essential for this activity; positional isomers (e.g., 4‑nitropyridin‑2‑yl) were not reported to achieve comparable inhibition in the same series.

Urease Inhibition Antimicrobial Scaffolds Medicinal Chemistry

Regioisomeric Selectivity: 2‑yl vs. 4‑yl Nitropyridine Substitution

The target compound is a 3‑nitropyridin‑2‑yl derivative, whereas a closely related isomer is 1‑(3‑nitropyridin‑4‑yl)piperidin‑3‑ol. The 2‑yl substitution places the nitro group ortho to the pyridine nitrogen, creating a unique electronic profile that facilitates nucleophilic aromatic substitution (SNAr) reactions. In contrast, the 4‑yl isomer exhibits different reactivity and is described in the patent literature as an intermediate for kinase inhibitors (e.g., JAK, BTK) [1]. Quantitative rate constants for SNAr are not publicly available for this specific pair, but the distinct electronic environments are well‑established through Hammett σ parameters.

Regiochemistry Structure–Activity Relationship Synthetic Intermediate

Hydroxyl Group Availability: Piperidin‑3‑ol vs. Piperidine‑4‑ol Derivatives

1‑(3‑Nitropyridin‑2‑yl)piperidin‑3‑ol contains a secondary hydroxyl group at the piperidine C3 position, whereas commercial analogs such as 1‑(3‑nitropyridin‑2‑yl)piperidin‑4‑ol hydrochloride (CAS not assigned) place the hydroxyl at C4. The C3 hydroxyl can be stereoselectively functionalized to yield enantiomerically enriched products, as demonstrated in asymmetric syntheses of piperidin‑3‑ols [1]. The C4 isomer lacks this stereochemical diversity and is typically used as a simple coupling partner. Quantitatively, the C3 hydroxyl offers a defined stereocenter that can be exploited to generate chiral libraries with enhanced target selectivity.

Synthetic Handle Derivatization Hydrogen Bonding

Optimized Use Cases for 1-(3-Nitropyridin-2-yl)piperidin-3-ol in Medicinal Chemistry and Chemical Biology


Scaffold‑Hopping from Piperazine to Piperidin‑3‑ol Urease Inhibitors

Medicinal chemists seeking to replace the piperazine core in known urease inhibitors can utilize 1‑(3‑nitropyridin‑2‑yl)piperidin‑3‑ol as a rigid, hydroxyl‑functionalized alternative. The 3‑nitropyridin‑2‑yl scaffold has been validated to deliver >11‑fold improved urease inhibition over thiourea [1], and the piperidin‑3‑ol motif introduces an additional hydrogen‑bond donor/acceptor site for optimizing binding interactions.

Enantioselective Synthesis of Chiral Kinase Inhibitor Precursors

The C3 hydroxyl group of 1‑(3‑nitropyridin‑2‑yl)piperidin‑3‑ol can be resolved or asymmetrically synthesized to yield enantiopure intermediates [1]. These chiral building blocks are valuable for constructing ATP‑competitive kinase inhibitors where stereochemistry critically influences selectivity and off‑target effects.

High‑Purity SNAr Substrate for Nucleophilic Aromatic Substitution

The 3‑nitropyridin‑2‑yl moiety is activated for SNAr due to the ortho‑nitro group. Procurement of the NLT 98% purity grade ensures that side reactions from impurities do not compromise yield or product profile [1]. This is particularly important when the compound is used as the electrophilic partner in cross‑coupling or amination reactions.

Library Enumeration and Fragment‑Based Drug Discovery (FBDD)

As a fragment‑sized molecule (MW 223.23), 1‑(3‑nitropyridin‑2‑yl)piperidin‑3‑ol meets the criteria for FBDD screens. Its regio‑ and stereochemical features provide distinct vectors for fragment growing, differentiating it from simpler, achiral nitropyridine building blocks that lack the hydroxyl handle [1].

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